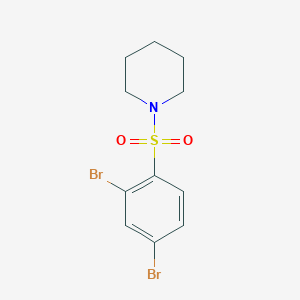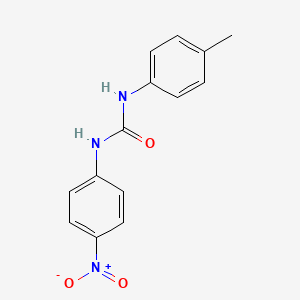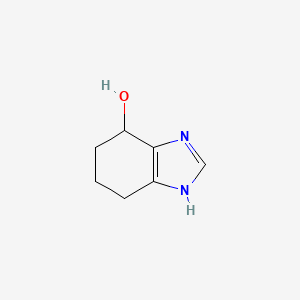
1-(2,4-DIBROMOBENZENESULFONYL)PIPERIDINE
Overview
Description
1-(2,4-Dibromobenzenesulfonyl)piperidine is a chemical compound that features a piperidine ring substituted with a 2,4-dibromobenzenesulfonyl group. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of both the piperidine ring and the dibromobenzenesulfonyl group imparts unique chemical properties to the molecule, making it a valuable subject for research and industrial applications.
Scientific Research Applications
1-(2,4-Dibromobenzenesulfonyl)piperidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It can be utilized in the production of specialty chemicals and materials, benefiting from its reactivity and functional group compatibility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dibromobenzenesulfonyl)piperidine typically involves the reaction of piperidine with 2,4-dibromobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dibromobenzenesulfonyl)piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the 2,4-dibromobenzenesulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonyl group can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiolate can be used in substitution reactions, typically in polar aprotic solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol-substituted derivatives, while coupling reactions can produce biaryl compounds.
Mechanism of Action
The mechanism of action of 1-(2,4-dibromobenzenesulfonyl)piperidine involves its interaction with molecular targets through its functional groups. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity to specific receptors or enzymes, modulating their function. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
1-(2,5-Dibromobenzenesulfonyl)piperidine: Similar structure but with bromine atoms at different positions, affecting its reactivity and binding properties.
1-(2,4-Dichlorobenzenesulfonyl)piperidine: Chlorine atoms instead of bromine, leading to different chemical and biological properties.
1-(2,4-Dibromobenzenesulfonyl)pyrrolidine: A pyrrolidine ring instead of a piperidine ring, altering its steric and electronic characteristics.
Uniqueness: 1-(2,4-Dibromobenzenesulfonyl)piperidine is unique due to the specific positioning of the bromine atoms and the presence of the piperidine ring. These features contribute to its distinct reactivity and potential applications in various fields. The combination of the sulfonyl group with the piperidine ring enhances its versatility as a chemical intermediate and a potential pharmacophore.
Properties
IUPAC Name |
1-(2,4-dibromophenyl)sulfonylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br2NO2S/c12-9-4-5-11(10(13)8-9)17(15,16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQWDFMBXGVSSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-nitro-2-[[(1R)-1-pyridin-4-ylethyl]amino]pyridine-4-carboxylate](/img/structure/B6748269.png)
![2-(3-fluoro-4-methoxyphenyl)-1-[(3S)-3-methylpiperazin-1-yl]ethanone](/img/structure/B6748277.png)

![(2R,4R)-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B6748285.png)
![1-[(3S)-3-aminopyrrolidin-1-yl]-2-[3-[(3-methylphenyl)methoxy]phenyl]ethanone](/img/structure/B6748297.png)
![[(1R,2R)-2-aminocyclopentyl]-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]methanone](/img/structure/B6748307.png)
![[(1R,2S)-2-aminocyclopentyl]-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]methanone](/img/structure/B6748308.png)
![(2S)-2-amino-3-(1-benzylimidazol-4-yl)-1-[(2S,6R)-2,6-dimethylmorpholin-4-yl]propan-1-one](/img/structure/B6748309.png)
![[(3S)-3-methylpiperazin-1-yl]-[3-(1,2,4-triazol-1-yl)phenyl]methanone](/img/structure/B6748311.png)


![5-[(2S)-oxolan-2-yl]-3-[(2,4,6-trimethylphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B6748328.png)
![N-[(1-benzylindol-3-yl)methyl]-1-pyridin-3-ylmethanamine](/img/structure/B6748347.png)

